3-(6,7-Dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
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Overview
Description
3-(6,7-Dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 3-(6,7-Dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoxaline derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production: Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield.
Chemical Reactions Analysis
3-(6,7-Dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols, leading to the formation of new derivatives.
Scientific Research Applications
3-(6,7-Dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(6,7-Dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-(6,7-Dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid can be compared with other similar compounds in the quinoxaline family:
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-(6,7-dimethyl-3-oxo-4H-quinoxalin-2-yl)propanoic acid |
InChI |
InChI=1S/C13H14N2O3/c1-7-5-10-11(6-8(7)2)15-13(18)9(14-10)3-4-12(16)17/h5-6H,3-4H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
ZVYRHSRZFWTQII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=O)N2)CCC(=O)O |
Origin of Product |
United States |
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